2-(2,4-dichlorophenoxy)butanedioic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

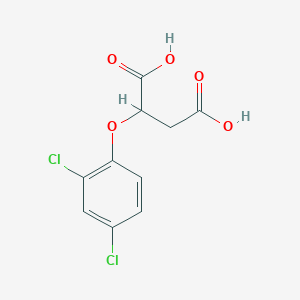

2-(2,4-dichlorophenoxy)butanedioic acid is an organic compound with the molecular formula C10H8Cl2O5. It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of two chlorine atoms and a phenoxy group attached to a butanedioic acid backbone.

Wirkmechanismus

Target of Action

The primary target of 2-(2,4-dichlorophenoxy)butanedioic Acid is broad-leaf weeds in various crops . It is used as a selective systemic herbicide, which means it is absorbed by the plant and transported to the site of action .

Mode of Action

The compound’s mode of action involves inhibiting growth at the tips of stems and roots . This is achieved through its active metabolite, 2,4-D, which is a synthetic auxin, a type of plant hormone . Auxins play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle.

Biochemical Pathways

The biochemical pathway affected by this compound is the auxin signaling pathway. The compound mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually death of the plant . The degradation of this compound is initiated by α-ketoglutarate-dependent dioxygenase, which catalyzes the first step of the degradation pathway .

Pharmacokinetics

It is known that the compound has a water solubility of 829mg/l at 25 ºc , indicating that it can be readily absorbed and transported within the plant. The compound’s bioavailability would be influenced by factors such as its formulation and the environmental conditions at the time of application.

Result of Action

The result of the compound’s action is the death of the targeted weeds. By mimicking the natural auxin hormone, this compound causes uncontrolled growth in the plant, leading to its death . This makes the compound an effective herbicide for controlling many annual and perennial broad-leaf weeds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the timing of application, with best results typically seen when applied to young, actively growing weeds. Additionally, environmental conditions such as temperature, rainfall, and soil type can also impact the compound’s stability and efficacy .

Biochemische Analyse

Biochemical Properties

It is known that similar compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on the biomolecules, altering their structure or function .

Cellular Effects

It is speculated that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2-(2,4-dichlorophenoxy)butanedioic Acid is not well defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These hypotheses need to be tested in future studies.

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

It is speculated that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is hypothesized that it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)butanedioic acid typically involves the esterification of 2,4-dichlorophenol with butanedioic acid. The reaction is carried out under alkaline conditions, often using triethylamine or potassium carbonate as a catalyst . The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-dichlorophenoxy)butanedioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-(2,4-dichlorophenoxy)butanedioic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

Biology: The compound is studied for its effects on plant growth and development, particularly in the context of herbicide research.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.

Industry: It is used in the production of herbicides and pesticides, contributing to agricultural productivity

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different applications.

2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with additional chlorine atoms, leading to different chemical properties.

2-(2,4-dichlorophenoxy)propionic acid: A compound with a similar phenoxy group but a different carbon backbone

Uniqueness

2-(2,4-dichlorophenoxy)butanedioic acid is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to act as a synthetic auxin makes it particularly valuable in agricultural applications, where it is used to control broadleaf weeds without affecting monocotyledonous crops .

Biologische Aktivität

2-(2,4-Dichlorophenoxy)butanedioic acid, commonly known as a synthetic auxin, is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is widely used as a herbicide. This compound mimics natural plant hormones that regulate growth and has been studied for its biological activities in both plants and animals. This article explores its biological activity, including its effects on plant growth, toxicity in mammals, and potential health implications.

As a synthetic auxin, this compound promotes cell elongation and division in plants. It operates by binding to specific receptors that trigger signaling pathways associated with growth and development. The compound's efficacy as a herbicide is attributed to its ability to disrupt normal hormonal balance within plants, leading to uncontrolled growth and eventual death.

Biological Activity in Plants

The primary biological activity of this compound includes:

- Promotion of Growth : Enhances root and shoot development.

- Weed Control : Effective against broadleaf weeds by inducing abnormal growth patterns.

- Physiological Effects : Alters nutrient uptake and photosynthesis rates.

Toxicity and Health Implications

While this compound is primarily used in agriculture, its toxicity in humans and animals has been a significant concern. The following sections summarize key findings from various studies on its toxicity.

Acute Toxicity

Acute exposure to this compound can lead to severe health effects. A case study highlighted a young female farmer who suffered from poisoning after ingestion of 2,4-D herbicide. Symptoms included loss of consciousness and respiratory distress, ultimately resulting in death despite intensive care efforts .

Chronic Toxicity

Chronic exposure has been linked to various health issues:

- Carcinogenic Potential : Studies have shown no significant carcinogenic effects in laboratory animals; however, some epidemiological studies suggest associations with non-Hodgkin lymphoma (NHL) among agricultural workers .

- Neurotoxicity : High doses can cause neurological symptoms such as sensory and motor abnormalities. In animal studies, neurotoxic effects were reversible at lower doses but significant at higher levels .

- Endocrine Disruption : Exposure has been associated with decreased serum thyroid hormones in laboratory animals .

Case Studies

Several case studies have documented the health impacts of exposure to this compound:

- Severe Poisoning Incident : A report detailed a case of a 23-year-old female who ingested approximately 30 mL of 2,4-D during a suicide attempt. She exhibited severe symptoms leading to renal failure and circulatory collapse .

- Epidemiological Studies : Research analyzing urinary levels of 2,4-D among men indicated potential links between exposure and erectile dysfunction (ED), highlighting the need for further investigation into reproductive health effects .

Research Findings Summary Table

| Study | Findings | Population/Model |

|---|---|---|

| Case Study 1 | Severe poisoning leading to death | Human (female farmer) |

| Epidemiological Study | Association with NHL | Agricultural workers |

| Animal Study | No carcinogenicity; neurotoxic effects observed | Rats and mice |

| Toxicological Review | Decreased thyroid hormone levels | Laboratory animals |

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenoxy)butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O5/c11-5-1-2-7(6(12)3-5)17-8(10(15)16)4-9(13)14/h1-3,8H,4H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVQNDADUSEQRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.